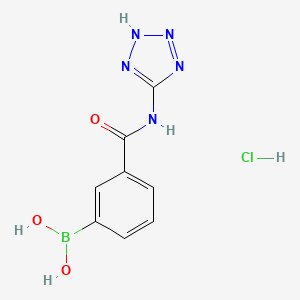

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride

Vue d'ensemble

Description

“(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 850567-38-3. It has a molecular weight of 269.45 . The compound is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for the compound is1S/C8H8BN5O3.ClH/c15-7(10-8-11-13-14-12-8)5-2-1-3-6(4-5)9(16)17;/h1-4,16-17H,(H2,10,11,12,13,14,15);1H . This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis

The compound has a boiling point of 577.3ºC at 760 mmHg . The melting point and density are not specified in the available data .Safety and Hazards

The compound is classified with the signal word “Danger”. It has hazard statements H228-H331, indicating that it is flammable and toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Tetrazole derivatives are known to interact with various enzymes and receptors, exhibiting a broad range of biological effects .

Mode of Action

Tetrazoles, in general, act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

The compound is stored in an inert atmosphere at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric conditions.

Analyse Biochimique

Biochemical Properties

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with diols and other molecules containing hydroxyl groups, which makes it useful in the study of carbohydrate-binding proteins and enzymes. The compound’s boronic acid moiety allows it to act as a reversible inhibitor of serine proteases and other enzymes that utilize serine in their active sites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing the compound to act as a competitive inhibitor. Furthermore, the tetrazole moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade under prolonged exposure to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for chronic treatments and extended research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted through renal and hepatic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, ionic strength, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. Its activity can be modulated by its localization, with potential effects on organelle-specific processes and functions .

Propriétés

IUPAC Name |

[3-(2H-tetrazol-5-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BN5O3.ClH/c15-7(10-8-11-13-14-12-8)5-2-1-3-6(4-5)9(16)17;/h1-4,16-17H,(H2,10,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGJXZLSYWEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NNN=N2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657279 | |

| Record name | {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-38-3 | |

| Record name | {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

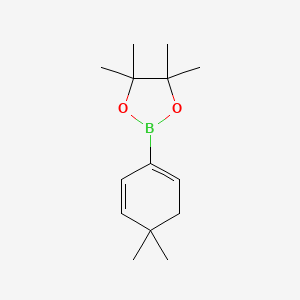

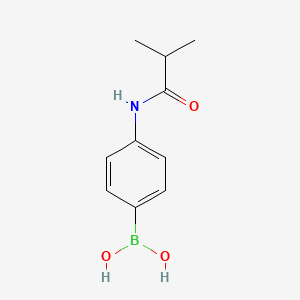

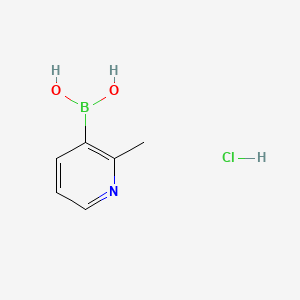

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)

![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)

![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)

![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)

![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)

![(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B1387088.png)